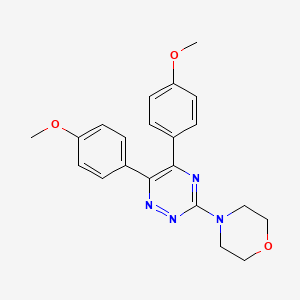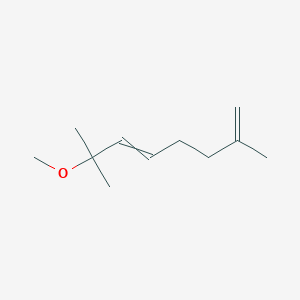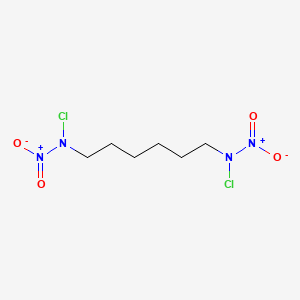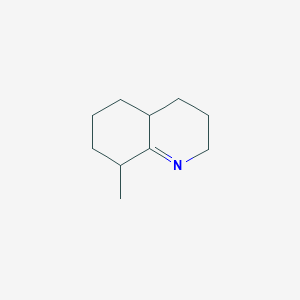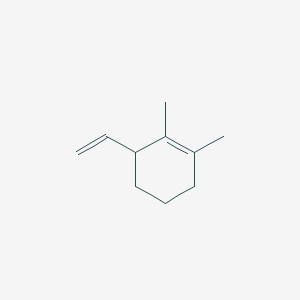
3-Ethenyl-1,2-dimethylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-1,2-dimethylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cycloalkene with a six-membered ring structure, featuring two methyl groups and an ethenyl group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2-dimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, starting with 1,2-dimethylcyclohexene, an ethenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
3-Ethenyl-1,2-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond in the ethenyl group can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the ethenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 1,2-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 3-chloro-1,2-dimethylcyclohex-1-ene.
科学研究应用
3-Ethenyl-1,2-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 3-Ethenyl-1,2-dimethylcyclohex-1-ene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bond in the ethenyl group is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
3-Ethenyl-1,2-dimethylcyclohex-1-ene can be compared with other similar compounds such as:
1,2-Dimethylcyclohexene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3,3-Dimethylcyclohexene: Has two methyl groups at the same carbon, leading to different steric and electronic properties.
3-Ethyl-1,2-dimethylcyclohex-1-ene: Contains an ethyl group instead of an ethenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
53272-18-7 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
3-ethenyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h4,10H,1,5-7H2,2-3H3 |
InChI 键 |
BYQRHFPBRQQARS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


propanedioate](/img/structure/B14633864.png)
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
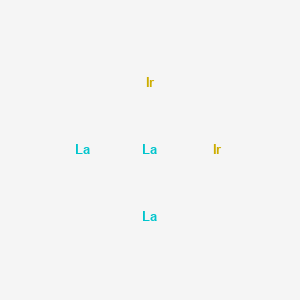
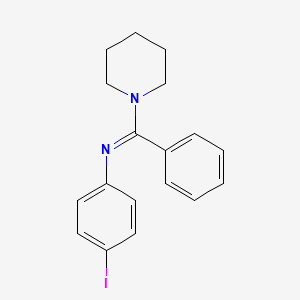

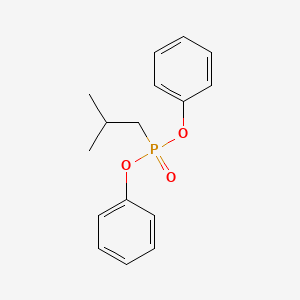
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

